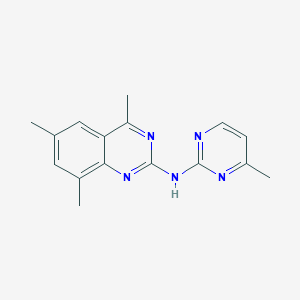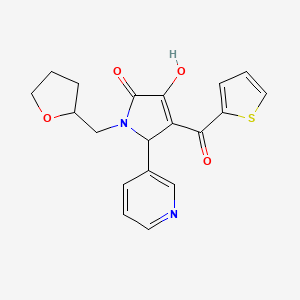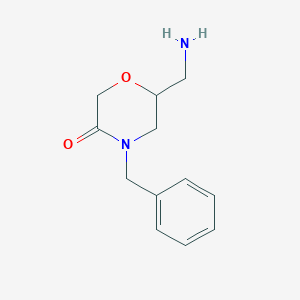![molecular formula C16H16FNO3 B14940541 9'-fluoro-7'-methyl-6',7'-dihydro-1'H-spiro[cyclopentane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione](/img/structure/B14940541.png)
9'-fluoro-7'-methyl-6',7'-dihydro-1'H-spiro[cyclopentane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9’-fluoro-7’-methyl-6’,7’-dihydro-1’H-spiro[cyclopentane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione is a complex organic compound that belongs to the class of oxazinoquinolines. This compound is characterized by its unique spiro structure, which involves a cyclopentane ring fused to an oxazinoquinoline moiety. The presence of fluorine and methyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9’-fluoro-7’-methyl-6’,7’-dihydro-1’H-spiro[cyclopentane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a quinoline derivative with a cyclopentane ring, followed by the introduction of fluorine and methyl groups through selective halogenation and alkylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
9’-fluoro-7’-methyl-6’,7’-dihydro-1’H-spiro[cyclopentane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of fluorinated or methylated analogs.
Scientific Research Applications
9’-fluoro-7’-methyl-6’,7’-dihydro-1’H-spiro[cyclopentane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure and functional groups make it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new drugs, particularly in the field of antimicrobial and anticancer research.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 9’-fluoro-7’-methyl-6’,7’-dihydro-1’H-spiro[cyclopentane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and methyl groups play a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- 4-hydroxy-2-quinolones
- 9-Fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidinyl)-5-methyl-1-oxo-1H,5H-benzo quinolizine-2-carboxylic acid
Uniqueness
Compared to similar compounds, 9’-fluoro-7’-methyl-6’,7’-dihydro-1’H-spiro[cyclopentane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione stands out due to its spiro structure, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C16H16FNO3 |
|---|---|
Molecular Weight |
289.30 g/mol |
IUPAC Name |
7-fluoro-10-methylspiro[3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-12,1'-cyclopentane]-2,4-dione |
InChI |
InChI=1S/C16H16FNO3/c1-9-8-16(4-2-3-5-16)18-13-11(9)6-10(17)7-12(13)14(19)21-15(18)20/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
XMWZTXWJNNRWFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCCC2)N3C4=C(C=C(C=C14)F)C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(3,4-dimethylphenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B14940459.png)
![2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14940468.png)
![ethyl 4-(2-chloro-4-fluorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B14940476.png)
![N-(4-methoxyphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14940478.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B14940484.png)
![5-[(6,8-dimethyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-4,6(1H,5H)-dione](/img/structure/B14940491.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)amino](phenylamino)methylidene]prop-2-enamide](/img/structure/B14940496.png)

![N-(2-Methoxy-phenyl)-6-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14940523.png)

![4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940543.png)
![N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-propynamide](/img/structure/B14940553.png)


